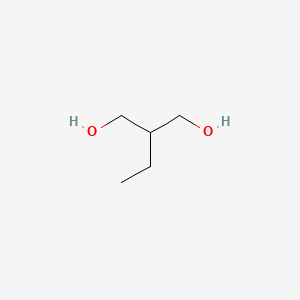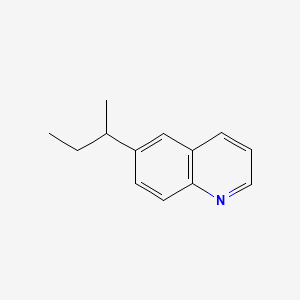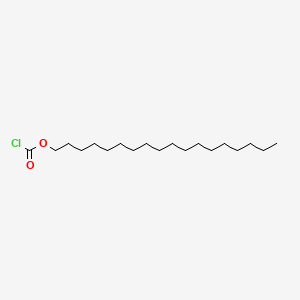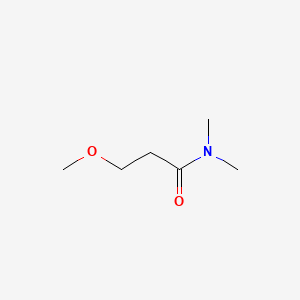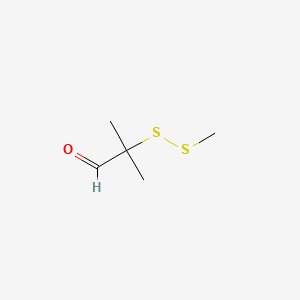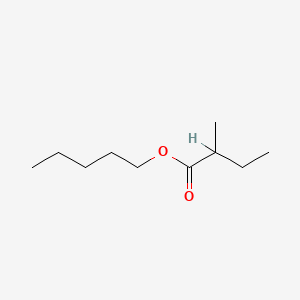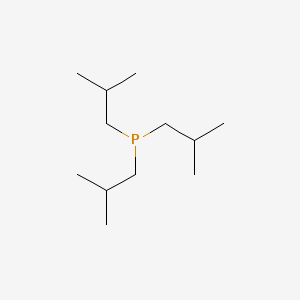![molecular formula C3H9NO2 B1585527 2-[(羟甲基)氨基]乙醇 CAS No. 65184-12-5](/img/structure/B1585527.png)
2-[(羟甲基)氨基]乙醇
描述
2-[(Hydroxymethyl)amino]ethanol is a versatile chemical compound with the molecular formula C3H9NO2. It is primarily used as a bacteriostat and fungicide in various industrial applications. This compound is known for its ability to prevent bacterial and fungal deterioration in water-based products, including latex paints, adhesives, metalworking cutting oil fluids, resin emulsions, and ready-mixed joint cements .
科学研究应用
2-[(Hydroxymethyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a preservative in water-based products and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in pharmaceuticals due to its bacteriostatic and fungicidal properties.
Industry: Widely used in the production of latex paints, adhesives, and other water-based industrial products.
作用机制
Target of Action
2-[(Hydroxymethyl)amino]ethanol, also known as Ethanolamine, is a viscous, hygroscopic amino alcohol . It is widely distributed in biological tissue and is a component of lecithin . The primary targets of 2-[(Hydroxymethyl)amino]ethanol are Surface protein A in Neisseria meningitidis and Annexin A3 in humans .
Mode of Action
It is known to interact with its targets, surface protein a and annexin a3, to exert its effects
Biochemical Pathways
2-[(Hydroxymethyl)amino]ethanol is involved in several biochemical pathways, including the biosynthesis of Phosphatidylcholine . This compound plays a crucial role in these pathways, affecting downstream effects such as cell membrane integrity and signal transduction.
Result of Action
The molecular and cellular effects of 2-[(Hydroxymethyl)amino]ethanol’s action are largely dependent on its role in the biosynthesis of Phosphatidylcholine . As a component of lecithin, it contributes to maintaining cell membrane integrity and facilitating cell signaling.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[(Hydroxymethyl)amino]ethanol. For instance, it is hygroscopic and should be stored under inert gas to maintain its stability . Furthermore, its efficacy can be influenced by factors such as pH and temperature.
生化分析
Biochemical Properties
2-[(Hydroxymethyl)amino]ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a bacteriostat and fungicide, preventing bacterial and fungal deterioration in water-based products . The compound’s interactions with enzymes and proteins are crucial for its function as a preservative in industrial applications. These interactions often involve the inhibition of microbial growth by disrupting essential biochemical pathways within the microorganisms.
Cellular Effects
2-[(Hydroxymethyl)amino]ethanol has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause moderate to low acute toxicity in human cells, with severe eye irritation being one of the most significant effects . Additionally, it can cause skin reactions and gastrointestinal abnormalities in animal models, indicating its potential impact on cellular health and function.
Molecular Mechanism
The molecular mechanism of 2-[(Hydroxymethyl)amino]ethanol involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been observed to cause enzyme inhibition in microbial cells, thereby preventing their growth and proliferation . These binding interactions are essential for the compound’s function as a preservative and its ability to disrupt microbial biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(Hydroxymethyl)amino]ethanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-[(Hydroxymethyl)amino]ethanol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to cause chronic toxicity and other adverse effects on cellular health.
Dosage Effects in Animal Models
The effects of 2-[(Hydroxymethyl)amino]ethanol vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. For instance, high doses of 2-[(Hydroxymethyl)amino]ethanol have been associated with reduced body weight gain, food consumption, and gastrointestinal abnormalities in animal studies . These findings highlight the importance of dosage considerations when using the compound in research and industrial applications.
Metabolic Pathways
2-[(Hydroxymethyl)amino]ethanol is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s metabolic pathways include its conversion to other metabolites through enzymatic reactions. These pathways are crucial for understanding the compound’s effects on metabolic flux and metabolite levels within cells . The interactions with specific enzymes and cofactors play a vital role in determining the compound’s metabolic fate and its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-[(Hydroxymethyl)amino]ethanol within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cells, it may localize to specific cellular compartments, influencing its accumulation and activity . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical research and industrial applications.
Subcellular Localization
The subcellular localization of 2-[(Hydroxymethyl)amino]ethanol is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms are essential for the compound’s ability to interact with specific biomolecules and exert its effects on cellular processes
准备方法
Synthetic Routes and Reaction Conditions: 2-[(Hydroxymethyl)amino]ethanol can be synthesized through the reaction of ethanolamine with formaldehyde. The reaction typically occurs under basic conditions, where ethanolamine reacts with formaldehyde to form the desired product. The reaction can be represented as follows:
H2NCH2CH2OH + HCHO → H2NCH2CH2OH + CH2OH
Industrial Production Methods: In industrial settings, 2-[(Hydroxymethyl)amino]ethanol is produced by adding the compound to industrial products during the manufacturing process using pouring and pumping methods . The concentration of the compound, pH, and temperature are critical factors that influence the production process .
化学反应分析
Types of Reactions: 2-[(Hydroxymethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form formaldehyde and ethanolamine.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products:
Oxidation: Formaldehyde and ethanolamine.
Reduction: Simpler amines.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Ethanolamine: Shares a similar structure but lacks the hydroxymethyl group.
Tris(hydroxymethyl)aminomethane (THAM): Contains three hydroxymethyl groups and is used as a biological buffer.
2-Aminoethanol: Similar to ethanolamine but with an additional amino group.
Uniqueness: 2-[(Hydroxymethyl)amino]ethanol is unique due to its dual functionality as both a bacteriostat and fungicide. Its ability to prevent microbial growth in water-based products sets it apart from other similar compounds .
属性
IUPAC Name |
2-(hydroxymethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2/c5-2-1-4-3-6/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPCFCBFUXXJIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047532 | |
| Record name | 2-[(Hydroxymethyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65184-12-5 | |
| Record name | 2-((Hydroxymethyl)amino)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065184125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Hydroxymethyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(Hydroxymethyl)amino]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-HYDROXYETHYL)(HYDROXYMETHYL)AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U7S07JNW3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main concern regarding the use of 2-[(Hydroxymethyl)amino]ethanol as a preservative?
A1: The primary concern with using 2-[(Hydroxymethyl)amino]ethanol (HAE) as a preservative is its potential to release formaldehyde. [, ] Formaldehyde is a known human carcinogen and can cause various health issues. The research aimed to determine the conditions under which HAE releases the least amount of formaldehyde, making it a safer alternative to other preservatives.
Q2: How does the concentration of 2-[(Hydroxymethyl)amino]ethanol and temperature affect formaldehyde release?
A2: According to the research using High-Performance Liquid Chromatography (HPLC) analysis, higher concentrations of HAE and elevated temperatures lead to an increased release of formaldehyde. [] This finding highlights the importance of carefully controlling these factors to minimize formaldehyde release when using HAE as a preservative.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid](/img/structure/B1585445.png)
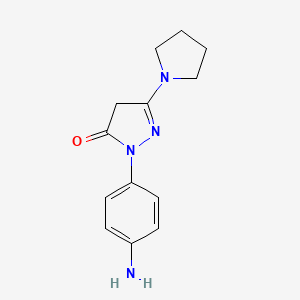
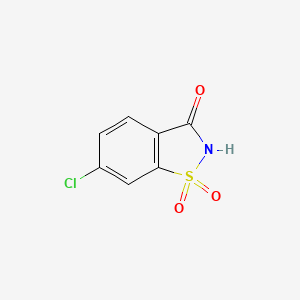

![2-[Dimethyl(octadec-9-enyl)azaniumyl]acetate](/img/structure/B1585451.png)
